molecular formula C30H37NO4 B13737917 1,2-Bis(p-methoxyphenyl)-1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanol CAS No. 35263-94-6

1,2-Bis(p-methoxyphenyl)-1-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-1-butanol

Cat. No.: B13737917
CAS No.: 35263-94-6
M. Wt: 475.6 g/mol
InChI Key: UGTYAVKTMGGFFJ-UHFFFAOYSA-N
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Description

1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol is a synthetic organic compound characterized by its complex structure, which includes methoxyphenyl and pyrrolidinylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the butanol backbone: This can be achieved through a Grignard reaction, where a suitable Grignard reagent reacts with a ketone or aldehyde to form the desired alcohol.

    Introduction of the methoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions, where methoxybenzene derivatives are introduced to the butanol backbone.

    Attachment of the pyrrolidinylethoxy group: This can be done through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate leaving group on the butanol backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents such as chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the ketone to an alcohol using sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinylethoxy group can enhance the compound’s binding affinity to certain biological targets, while the methoxyphenyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(4-methoxyphenyl)-1-[4-(2-piperidin-1-ylethoxy)phenyl]butan-1-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1,2-bis(4-methoxyphenyl)-1-[4-(2-morpholin-1-ylethoxy)phenyl]butan-1-ol: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol is unique due to the presence of the pyrrolidinylethoxy group, which can impart specific biological and chemical properties. This uniqueness can make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

35263-94-6

Molecular Formula

C30H37NO4

Molecular Weight

475.6 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]butan-1-ol

InChI

InChI=1S/C30H37NO4/c1-4-29(23-7-13-26(33-2)14-8-23)30(32,24-9-15-27(34-3)16-10-24)25-11-17-28(18-12-25)35-22-21-31-19-5-6-20-31/h7-18,29,32H,4-6,19-22H2,1-3H3

InChI Key

UGTYAVKTMGGFFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OCCN4CCCC4)O

Origin of Product

United States

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